molecular formula C7H10ClN5O2S B14282032 Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro- CAS No. 131748-65-7

Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-

Cat. No.: B14282032
CAS No.: 131748-65-7
M. Wt: 263.71 g/mol
InChI Key: QOCXQTBNEGILPH-UHFFFAOYSA-N
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Description

Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group, a thiazole ring, and a nitro group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thiourea derivative with a halogenated acetic acid derivative under acidic conditions.

    Introduction of the Guanidine Group: The guanidine group is introduced by reacting the thiazole derivative with a suitable guanidine precursor, such as N,N-dimethylguanidine, under basic conditions.

    Nitration: The final step involves the nitration of the guanidine-thiazole intermediate using a nitrating agent, such as nitric acid, under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- is typically carried out in large-scale reactors with precise control over reaction parameters. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors are used to ensure consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Amine derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted derivatives with the chlorine atom replaced by other functional groups.

Scientific Research Applications

Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.

    Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

    Modulate Signaling Pathways: Affect signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- can be compared with other similar compounds, such as:

    Guanidine Derivatives: Compounds with similar guanidine groups but different substituents, such as N,N-dimethylguanidine or N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethylguanidine.

    Thiazole Derivatives: Compounds with similar thiazole rings but different functional groups, such as 2-chloro-5-thiazolylmethyl derivatives.

    Nitro Compounds: Compounds with similar nitro groups but different core structures, such as nitrobenzene or nitroimidazole derivatives.

The uniqueness of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- lies in its combination of the guanidine group, thiazole ring, and nitro group, which imparts distinct chemical and biological properties.

Properties

CAS No.

131748-65-7

Molecular Formula

C7H10ClN5O2S

Molecular Weight

263.71 g/mol

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,1-dimethyl-3-nitroguanidine

InChI

InChI=1S/C7H10ClN5O2S/c1-12(2)7(11-13(14)15)10-4-5-3-9-6(8)16-5/h3H,4H2,1-2H3,(H,10,11)

InChI Key

QOCXQTBNEGILPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NCC1=CN=C(S1)Cl)N[N+](=O)[O-]

Origin of Product

United States

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